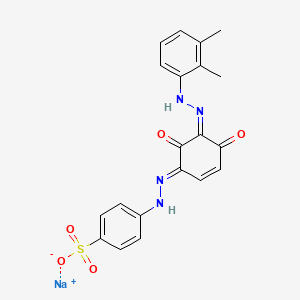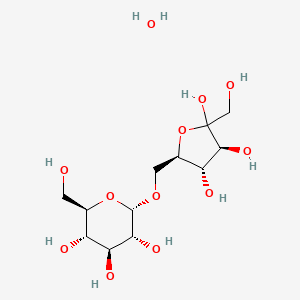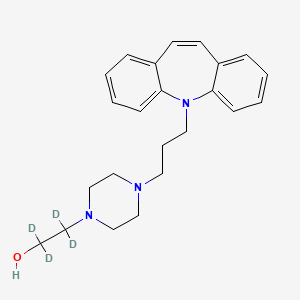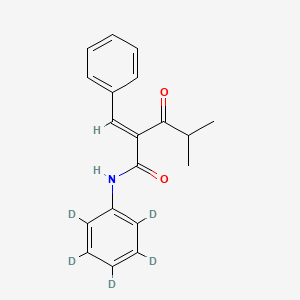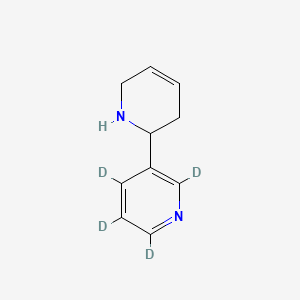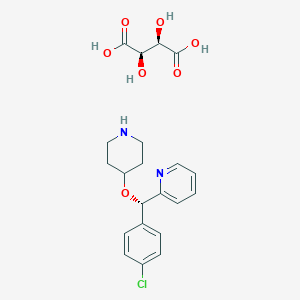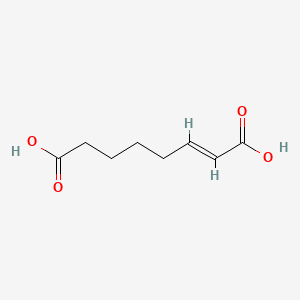
2-Octenedioic acid
Descripción general
Descripción
2-Octenedioic acid, also known as 2-octenedioate, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Molecular Structure Analysis
The molecular formula of 2-Octenedioic acid is C8H12O4 . It has an average mass of 172.178 Da and a monoisotopic mass of 172.073563 Da .
Physical And Chemical Properties Analysis
2-Octenedioic acid has a density of 1.2±0.1 g/cm³ . Its boiling point is 386.8±25.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 69.8±6.0 kJ/mol .
Aplicaciones Científicas De Investigación
Metabolic origins and identification in human urine : 2-Octenedioic acid and its related compounds have been identified in human urine, particularly in patients with dicarboxylic aciduria. These acids are proposed to be derived from the oxidation of oleic and linoleic acids, indicating their role in fatty acid metabolism (Jin & Tserng, 1990); (Jin & Tserng, 1989).
Applications in plasticizers and solvents : 2-Octenedioic acid-related compounds, such as phthalates, are used in a wide range of industrial applications. They are used as plasticizers in consumer products, food contact applications, and medical devices, as well as solvents and plasticizers for cellulose acetate in personal-care products (Hauser & Calafat, 2005).
Reactive extraction studies : Research has been conducted on the extraction of 2-methylidenebutanedioic acid, which is structurally related to 2-Octenedioic acid, using various solvents. This highlights its potential applications in chemical processing and extraction methods (Günyeli, Uslu, & Kırbaslar, 2014).
Electrochromic properties in polymers : Conducting polymers using derivatives of octanoic acid, which shares structural similarity with 2-Octenedioic acid, have been studied for their electrochromic properties, indicating potential applications in smart materials and electronic devices (Camurlu, Çırpan, & Toppare, 2005).
Therapeutic and pharmaceutical applications : Compounds structurally related to 2-Octenedioic acid have been used in drug development, such as thioctic (alpha-lipoic) acid, which has metal-chelating antioxidant properties useful in the treatment of diabetic polyneuropathy (Ou, Tritschler, & Wolff, 1995).
Catalytic conversion studies : Research on the catalytic conversion of octanoic acid to hydrocarbons has been conducted, indicating potential applications in renewable energy and chemical production (Billaud, Tran Minh, Lozano, & Pioch, 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-oct-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTPVRGYUHJFHN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009870 | |
| Record name | (E)-Oct-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Octenedioic acid | |
CAS RN |
5698-50-0 | |
| Record name | 2-Octenedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Oct-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Octenedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





